molecular formula C11H19NO5 B11864320 1-Oxa-9-azaspiro[5.5]undecane oxalate CAS No. 1416354-30-7

1-Oxa-9-azaspiro[5.5]undecane oxalate

Katalognummer: B11864320
CAS-Nummer: 1416354-30-7
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: CYNMDUBXDLISFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-9-azaspiro[5.5]undecane oxalate, with the CAS number 1416354-30-7, is a chemical compound of significant interest in research and development, particularly in the field of medicinal chemistry. The compound is characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen heteroatoms within a bicyclic ring system. This scaffold is recognized as a privileged structure in drug discovery, often serving as a key synthetic intermediate for the construction of more complex molecules . The molecular formula is C11H19NO5, and it has a molecular weight of 245.27 g/mol . It is offered with a high purity level of 95% and is recommended to be stored sealed in a dry environment at room temperature to maintain stability . As a salt form, the oxalate can enhance the compound's physicochemical properties. This material is strictly intended for research applications and is not for diagnostic, therapeutic, or any other human or veterinary use. It is available for procurement in various quantities to suit different laboratory needs . The spirocyclic core of this compound makes it a valuable building block for developing potential pharmacologically active agents, and its properties are of value to researchers focused on synthetic methodology and exploring new chemical spaces.

Eigenschaften

CAS-Nummer

1416354-30-7

Molekularformel

C11H19NO5

Molekulargewicht

245.27 g/mol

IUPAC-Name

1-oxa-9-azaspiro[5.5]undecane;oxalic acid

InChI

InChI=1S/C9H17NO.C2H2O4/c1-2-8-11-9(3-1)4-6-10-7-5-9;3-1(4)2(5)6/h10H,1-8H2;(H,3,4)(H,5,6)

InChI-Schlüssel

CYNMDUBXDLISFH-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC2(C1)CCNCC2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Prins Cyclization Approach

A prominent method involves Prins cyclization , a reaction used to construct spirocyclic frameworks. This approach was employed in the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives for optimizing antituberculosis activity . Key steps include:

  • Starting Materials : Spirocyclic precursors with appropriate substituents.

  • Reaction Conditions : Acidic or catalytic conditions to facilitate cyclization.

  • Peripheral Functionalization : Introduction of substituents (e.g., hydrophobic or electron-withdrawing groups) to enhance bioactivity .

Multi-Step Synthesis Involving Olefin Metathesis

A three-step protocol reported in ChemicalBook utilizes Grubbs catalyst for olefin metathesis :

  • Step 1 : Reaction with potassium carbonate in N,N-dimethylformamide (DMF) at 0–23°C for 18 hours.

  • Step 2 : Olefin metathesis using Grubbs catalyst in dichloromethane (DCM) at 0–23°C for 18 hours.

  • Step 3 : Reduction with borane-THF in tetrahydrofuran (THF) at 0°C for 18 hours, followed by quenching at 0–23°C for 1 hour .

Ring-Closing Reactions

Patent CN111620869A describes a seven-step synthesis for a structurally related spirocyclic compound, highlighting:

  • Stepwise Functionalization : Use of ethyl malonate, lithium borohydride, and Boc anhydride for protection/deprotection .

  • Catalytic Reduction : Magnesium chips in methanol for selective reductions .

Molecular Docking-Guided Modifications

Research on antituberculosis activity emphasized structure-activity relationship (SAR) studies :

  • Target Protein : MmpL3, a lipid transporter in M. tuberculosis.

  • Key Modifications :

    • Peripheral Substituents : Introduction of hydrophobic groups to improve binding affinity.

    • Spirocyclic Core : Retained for essential pharmacophoric interactions .

Reaction Conditions

Critical parameters from reported methods:

ParameterConditions (Multi-Step Method )Conditions (Prins Cyclization )
Temperature 0–23°COptimized via kinetic studies
Catalyst Grubbs catalystAcidic conditions
Solvent DCM, THF, DMFPolar aprotic solvents
Reaction Time 18–72 hours3–24 hours

Reaction Steps and Reagents

StepReagents/ConditionsPurposeReference
1Potassium carbonate, DMF, 0–23°CCoupling reaction
2Grubbs catalyst, DCM, 0–23°COlefin metathesis
3Borane-THF, THF, 0°C → 0–23°CReduction
Acidic conditionsPrins cyclization
Boc anhydride, DCMAmine protection

Physical and Computational Properties

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
LogP 0.46
TPSA 95.86 Ų

Analyse Chemischer Reaktionen

1-Oxa-9-azaspiro[5.5]undecane oxalate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane oxalate involves its interaction with specific molecular targets and pathways. One of its primary targets is the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . By inhibiting this protein, the compound disrupts the transport of crucial molecules, leading to the bacterium’s death. The compound’s spirocyclic structure also allows it to interact with other biological targets, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Antitubercular Spirocyclic Compounds

Spirocycles are critical in tuberculosis (TB) drug discovery due to their conformational rigidity and 3D architecture. The 1-oxa-9-azaspiro[5.5]undecane core was identified in a GSK high-throughput screening campaign and demonstrated cidal activity against Mtb in macrophages . Key comparisons include:

  • Compound 15 (GSK) : Shares the spirocyclic core but exhibits low microsomal stability and moderate selectivity, limiting its therapeutic window.
  • Optimized Derivatives : Recent derivatives with diversified peripheral fragments (e.g., lipophilic or polar substituents) show improved MIC values (0.12–0.25 μM) and retain activity against rifampicin- and isoniazid-resistant strains .
  • Bedaquiline Analogues : While bedaquiline targets ATP synthase, 1-oxa-9-azaspiro[5.5]undecane derivatives avoid cross-resistance mechanisms, offering a complementary therapeutic strategy .

Comparison with FFA1 Agonists (e.g., LY2881835 Analogs)

The spirocyclic periphery of 1-oxa-9-azaspiro[5.5]undecane has inspired FFA1 (GPR40) agonists for type II diabetes. Comparisons with LY2881835 (Eli Lilly) and related compounds reveal:

Compound Substituent (R) EC50 (μM) Notes Reference
LY2881835 Spirocyclic 0.014 Phase I candidate (discontinued)
1-Oxa-9-azaspiro derivative R = Benzyl 0.02 Lipophilic group enhances potency
1-Oxa-9-azaspiro derivative R = H Inactive Unsubstituted form lacks efficacy
TAK-875 (Fasiglifam) Non-spiro 0.014 Discontinued due to hepatotoxicity

Polar substituents (e.g., pyrimidin-2-yloxy) on the spirocyclic periphery reduce potency compared to lipophilic groups, underscoring the role of hydrophobicity in FFA1 activation .

Comparison with Antibacterial Spirocyclic Derivatives (Ciprofloxacin Analogs)

Replacing the piperazine moiety in ciprofloxacin with 1-oxa-9-azaspiro[5.5]undecane yielded novel fluoroquinolones with activity against ESKAPE pathogens:

  • Gram-Negative Activity : MIC = 0.5–2 μg/mL for Acinetobacter baumannii 987®, comparable to ciprofloxacin .
  • Gram-Positive Activity : MIC = 0.25–1 μg/mL for Bacillus cereus 138®, exceeding ciprofloxacin in some derivatives .
  • Spectrum Limitations : Narrower activity against other strains (e.g., E. coli, S. aureus) due to reduced membrane permeability .

Comparison with Other Therapeutic Spirocycles

  • Their synthesis via reductive amination differs from Prins cyclization used for 1-oxa-9-azaspiro antitubercular agents .
  • Neuroprotective Agents : 2-Oxa-spiro[5.5]undecane derivatives (e.g., paecilomycine A analogs) exhibit neurotrophic activity in cell viability assays, though unrelated to the 1-oxa-9-aza scaffold .

Table 1: Key Pharmacological Profiles

Compound Class Target Best Activity Selectivity Issues Reference
1-Oxa-9-azaspiro (Mtb) MmpL3 MIC = 0.12 μM Moderate microsomal stability
LY2881835 Analogs (FFA1) GPR40 EC50 = 0.02 μM Hepatotoxicity in analogs
Ciprofloxacin Derivatives DNA gyrase MIC = 0.25 μg/mL Narrow spectrum

Table 2: Impact of Substituents on Activity

Substituent Type Example Biological Effect Mechanism
Lipophilic (Benzyl) FFA1 Agonists ↑ Potency (EC50 ↓) Enhanced receptor binding
Polar (Pyrimidinyloxy) FFA1 Agonists ↓ Potency Reduced membrane affinity
Bulky Heterocycles Antibacterials ↑ Activity vs. Gram(+) Improved target engagement

Biologische Aktivität

1-Oxa-9-azaspiro[5.5]undecane oxalate is a bicyclic compound notable for its unique spirocyclic structure and potential biological applications. This compound has drawn attention in medicinal chemistry, particularly for its role as a soluble epoxide hydrolase (sEH) inhibitor, which has implications in treating various diseases, including cardiovascular conditions and inflammation.

  • Molecular Formula : C₉H₁₇NO₂
  • Molecular Weight : 155.24 g/mol
  • Structure : The compound features a nitrogen-containing heterocycle fused with an oxygen atom, contributing to its reactivity and biological activity.

The primary mechanism of action for this compound involves its inhibition of sEH, an enzyme implicated in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in vascular function and inflammation. By inhibiting this enzyme, the compound can potentially modulate inflammatory responses and pain pathways.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anti-inflammatory Effects : The inhibition of sEH leads to increased levels of EETs, which are known for their anti-inflammatory properties.
  • Cardiovascular Applications : Due to its mechanism of action, this compound may be beneficial in managing cardiovascular diseases by improving endothelial function and reducing inflammation.
  • Antibiotic Potential : The compound serves as a precursor for synthesizing derivatives of ciprofloxacin, enhancing its applicability in antibiotic development against various bacterial strains.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Inhibition Studies :
    • A study indicated that derivatives of this compound exhibit significant solubility and low lipophilicity, enhancing oral bioavailability. The dextrorotatory eutomer was identified as particularly potent against sEH .
  • Animal Models :
    • In a rat model of anti-glomerular basement membrane glomerulonephritis, an analog demonstrated effective lowering of serum creatinine levels when administered orally at 30 mg/kg, suggesting its potential in treating chronic kidney diseases .
  • Antimicrobial Activity :
    • Derivatives have been tested against various pathogens, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of compounds structurally related to this compound:

Compound NameStructure TypeNotable Properties
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amineSpirocyclicUsed as an sEH inhibitor; good solubility
1-Oxa-9-azaspiro[5.5]undecan hydrochlorideSpirocyclicPotential antibiotic precursor
9-Oxa-1-azaspiro[5.5]undecan hydrochlorideSpirocyclicSimilar antibiotic applications
1-Oxa-9-aaza-spiro[5.5]undecanSpirocyclicUsed in solid-phase synthesis

Case Study 1: Chronic Kidney Disease Model

In a controlled study involving rats with induced chronic kidney disease, administration of a derivative of this compound resulted in significant reductions in serum creatinine levels compared to controls, indicating its therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives derived from this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those observed for traditional antibiotics .

Q & A

Q. What are the common synthetic routes for 1-Oxa-9-azaspiro[5.5]undecane oxalate, and how do reaction conditions influence yield?

Answer: The synthesis of 1-Oxa-9-azaspiro[5.5]undecane derivatives typically involves Prins cyclization or olefin metathesis .

  • Prins Cyclization : Efficient for constructing the spirocyclic scaffold in a single step, often using oxidizing agents (e.g., KMnO₄) and nucleophiles. Yields depend on temperature control (60–80°C) and stoichiometric ratios of reactants .
  • Grubbs Catalyst Metathesis : While effective for ring closure, this method is limited by high costs and sensitivity to oxygen/moisture, requiring inert conditions .

Q. Key Considerations :

MethodReagents/ConditionsTypical YieldLimitations
Prins CyclizationKMnO₄, LiAlH₄, 60–80°C40–60%Byproduct formation
Olefin MetathesisGrubbs Catalyst, inert atmos.25–35%Cost, reproducibility

For reproducible results, optimize solvent polarity and monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized structurally?

Answer: Characterization involves a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify spirocyclic backbone and substituents (e.g., oxalate counterion).
    • IR : Confirm carbonyl (C=O) and ether (C-O-C) functional groups .
  • Chromatography :
    • HPLC (e.g., 1:9 MeOH:MeCN) resolves diastereomers, critical for purity assessment .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., C₁₈H₃₂N₂O₆ for oxalate salt) .

Best Practice : Cross-validate with X-ray crystallography for absolute configuration determination, though crystal growth may require slow evaporation in polar solvents .

Q. What in vitro models are used to assess the compound’s antitubercular activity?

Answer:

  • Mycobacterium tuberculosis Strains : Include antibiotic-sensitive (H37Rv) and multidrug-resistant (MDR) strains. Activity is quantified via MIC (Minimum Inhibitory Concentration) assays in Middlebrook 7H9 broth .
  • MmpL3 Inhibition : Use fluorescence-based assays to measure disruption of lipid transport, a key mechanism for TB treatment .
  • Cytotoxicity : Parallel testing in mammalian cell lines (e.g., HEK293) ensures selectivity (IC₅₀ > 100 μM preferred) .

Data Interpretation : Compare MIC values with positive controls (e.g., isoniazid) and account for solubility limitations in DMSO/PBS buffers .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of 1-Oxa-9-azaspiro[5.5]undecane derivatives?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for spirocycle formation, reducing trial-and-error experimentation .
  • Docking Studies : Predict binding to MmpL3 (PDB ID: 6MKE) by simulating interactions between the spirocyclic core and hydrophobic pockets .
  • SAR Analysis : Machine learning (e.g., QSAR models) correlates substituent effects (e.g., benzyl vs. carboxylate groups) with bioactivity .

Case Study : Modifying the 4-position hydroxyl group (as in 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) improved solubility but reduced MmpL3 affinity, highlighting trade-offs in SAR .

Q. How to resolve contradictions in reported antitubercular efficacy across studies?

Answer: Discrepancies often arise from:

  • Strain Variability : MDR strains may upregulate efflux pumps, requiring adjuvants (e.g., verapamil) to enhance potency .
  • Assay Conditions : Differences in pH, serum albumin content, or incubation time affect compound stability. Standardize protocols using CLSI guidelines.
  • Metabolite Interference : LC-MS/MS can detect active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .

Methodological Fix : Conduct dose-response curves in triplicate across independent labs and share raw data via repositories (e.g., ChEMBL).

Q. What strategies improve diastereomeric resolution during synthesis?

Answer:

  • Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak® IB) for enantiomer separation .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-PHOX) to favor a single diastereomer during cyclization .
  • Crystallization : Screen solvent mixtures (e.g., EtOAc/hexane) to exploit differential solubility of diastereomers .

Example : Preparative HPLC resolved a 2:1 diastereomer mixture of a related spirocyclic compound into >99% pure enantiomers .

Q. How to evaluate in vitro toxicity while ensuring pharmacological relevance?

Answer:

  • Hepatotoxicity : Use primary human hepatocytes or HepG2 cells, measuring ALT/AST release after 48-hour exposure .
  • hERG Inhibition : Patch-clamp assays assess cardiac risk; aim for IC₅₀ > 30 μM .
  • Reactive Metabolites : Trapping studies with glutathione (LC-MS) identify toxic intermediates .

Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic oxidation .

Q. What functional groups are critical for maintaining spirocyclic stability under physiological conditions?

Answer:

  • Ether Linkage (1-Oxa) : Resists hydrolysis compared to esters, confirmed by stability assays in pH 7.4 buffer .
  • N-Benzyl Substitution : Enhances lipophilicity and prevents ring-opening in acidic environments (e.g., simulated gastric fluid) .
  • Oxalate Counterion : Improves crystallinity but may dissociate in polar solvents; substitute with citrate for in vivo studies .

Q. Structural Insights :

ModificationStability (t₁/₂ in PBS)Bioactivity (MIC, μM)
1-Oxa (native)48 hours1.2
3-Oxa analog12 hours6.8
N-Benzyl removal<2 hoursInactive

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.